

Spectroscopic data (NMR, IR, Mass Spec) of 2-hexan-3-yloxycarbonylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-hexan-3-yloxycarbonylbenzoic acid

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An In-depth Technical Guide to the Spectroscopic Data of Ethyl Benzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for ethyl benzoate, a representative aromatic ester. Due to the unavailability of public data for **2-hexan-3-yloxycarbonylbenzoic acid**, this document utilizes ethyl benzoate as a structurally relevant surrogate to illustrate the principles of spectroscopic analysis. This guide includes detailed tables of Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines the standard experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Data Presentation: Spectroscopic Data of Ethyl Benzoate

The following tables summarize the key spectroscopic data for ethyl benzoate.

Table 1: ^1H NMR Data for Ethyl Benzoate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.03-8.06	Multiplet	2H	Aromatic (ortho- protons)
7.52-7.57	Multiplet	1H	Aromatic (para- proton)
7.41-7.46	Multiplet	2H	Aromatic (meta- protons)
4.38	Quartet	2H	$-\text{O}-\text{CH}_2-\text{CH}_3$
1.41	Triplet	3H	$-\text{O}-\text{CH}_2-\text{CH}_3$
<p>Solvent: CDCl_3, Reference: TMS (0 ppm). Data sourced from multiple references.[1][2][3][4]</p>			

Table 2: ^{13}C NMR Data for Ethyl Benzoate

Chemical Shift (δ) ppm	Assignment
166.8	Carbonyl Carbon ($\text{C}=\text{O}$)
132.8	Aromatic (para-C)
130.6	Aromatic (ipso-C)
129.6	Aromatic (ortho-C)
128.3	Aromatic (meta-C)
61.1	Methylene Carbon ($-\text{O}-\text{CH}_2-\text{CH}_3$)
17.3	Methyl Carbon ($-\text{O}-\text{CH}_2-\text{CH}_3$)
<p>Solvent: CDCl_3. Data sourced from multiple references.[1][5][6][7][8]</p>	

Table 3: IR Spectroscopy Data for Ethyl Benzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3078	Medium	Aromatic C-H stretch
2986	Medium	Aliphatic C-H stretch
1726	Strong	C=O (ester) stretch
1600-1585	Medium-Weak	C-C stretch (in-ring)
1300-1000	Strong	C-O stretch

Sample preparation: Thin film.
Data sourced from multiple references.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 4: Mass Spectrometry (Electron Ionization) Data for Ethyl Benzoate

m/z	Relative Intensity (%)	Assignment
150	22	[M] ⁺ (Molecular Ion)
122	34	[M - C ₂ H ₄] ⁺
105	100	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	53	[C ₆ H ₅] ⁺ (Phenyl cation)
51	26	[C ₄ H ₃] ⁺

Ionization method: Electron Ionization (EI) at 70 eV. Data sourced from multiple references.[\[1\]](#)[\[14\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as ethyl benzoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR:
 - Sample Preparation: Approximately 5-20 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added, although modern spectrometers can reference the residual solvent signal.[15]
 - Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).
 - ^1H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, the relaxation delay should be sufficiently long (e.g., 5 times the longest T_1 relaxation time).
 - ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.[16] A sufficient number of scans are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .[16] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH , CH_2 , and CH_3 groups.[17]
 - Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

- Fourier Transform Infrared (FT-IR) Spectroscopy:
 - Sample Preparation (for a liquid): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[18] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid is placed directly onto the ATR crystal.[19]
 - Background Spectrum: A background spectrum of the clean salt plates or the empty ATR crystal is recorded.

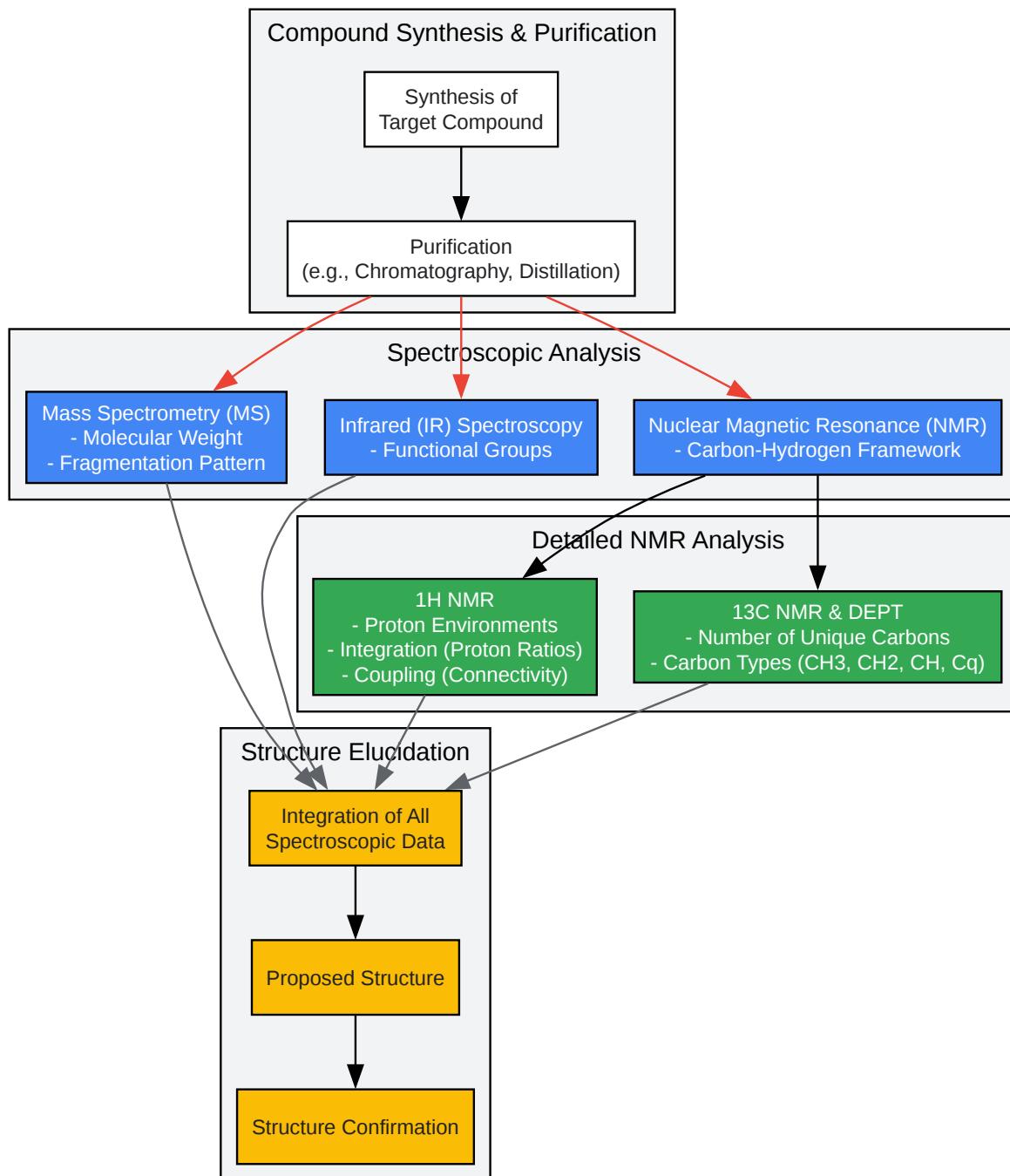
- Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light (interferogram), and the computer performs a Fourier transform to generate the spectrum of intensity versus wavenumber.[20]
- Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

2.3 Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry:
 - Sample Introduction: For a volatile liquid like ethyl benzoate, a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.[21]
 - Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[22] This causes the molecules to ionize and fragment. [22]
 - Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .[23]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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